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Disulfoton-D10

Cat. No.: B1163044
M. Wt: 284.47
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Disulfoton-D10 within Organophosphate Chemistry Studies

Organophosphates are a class of organic compounds containing phosphorus that have been extensively used in agriculture as insecticides. researchgate.net Disulfoton (B1670778) is a selective, systemic organophosphate insecticide and acaricide. chemicalbook.com It is designed to control a range of pests on various crops. chemicalbook.comnih.gov The metabolism of Disulfoton is a key area of study, proceeding primarily through the oxidation of its thioether group to form metabolites such as disulfoton sulfoxide (B87167) and disulfoton sulfone. chemicalbook.comcdc.gov

Within this research context, this compound functions as a labeled analogue, or internal standard. pharmaffiliates.com In complex studies tracking the environmental fate, degradation pathways, and metabolic breakdown of organophosphates, the use of stable isotope-labeled standards like this compound is essential. It allows researchers to differentiate the analyte from matrix interferences and to correct for any loss of the analyte during sample preparation and analysis, ensuring highly accurate and reliable quantification.

Table 1: Comparison of Chemical Properties: Disulfoton vs. This compound An interactive data table comparing the molecular formula and molecular weight of the two compounds.

Property Disulfoton This compound
Molecular Formula C8H19O2PS3 C8H9D10O2PS3
Molecular Weight 274.42 g/mol noaa.gov 284.47 g/mol pharmaffiliates.com

| CAS Number | 298-04-4 nih.gov | 2687960-65-0 pharmaffiliates.com |

Significance of Deuterated Analogs in Environmental and Biological Research Methodologies

The use of deuterated analogs, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), is a powerful technique in modern research. rsc.org This substitution has a minimal effect on the compound's chemical properties but a significant impact on its mass, which is readily detectable by mass spectrometry.

The primary significance of deuterated compounds lies in their application as internal standards for analytical quantification, particularly in isotope dilution mass spectrometry (IDMS). rsc.orgacs.org By adding a known quantity of a deuterated standard (like this compound) to a sample, analysts can calculate the concentration of the unlabeled target analyte (Disulfoton) with high precision and accuracy, even in complex biological or environmental matrices. rsc.org This method effectively corrects for variations in sample extraction, handling, and instrument response.

Furthermore, the replacement of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can lead to slower rates of metabolism and chemical reaction. rsc.orgzeochem.com This phenomenon is exploited in research to investigate reaction mechanisms and metabolic pathways. rsc.orgmdpi.com Deuterated materials also tend to exhibit greater thermo-oxidative stability compared to their protonated counterparts. ansto.gov.au

Table 2: Key Applications of Deuterated Analogs in Research An interactive data table summarizing the primary uses of deuterated compounds in scientific research.

Application Area Description
Internal Standards Used in mass spectrometry and NMR spectroscopy for accurate quantification of target analytes. rsc.org
Isotope Dilution Analysis Enables precise measurement of chemicals in complex environmental or biological samples. rsc.org
Mechanistic Studies The kinetic isotope effect helps in elucidating chemical and biological reaction mechanisms. rsc.orgzeochem.com
Metabolic Pathway Analysis Altered metabolism rates allow for detailed studies of how organisms process compounds. acs.orgzeochem.com

| Tracer Studies | Used to trace the movement and distribution of substances in hydrological and environmental systems. zeochem.com |

Research Trajectories and Academic Focus on this compound

The research focus on this compound is almost exclusively centered on its role as an analytical standard. Its primary application is to facilitate the accurate detection and quantification of Disulfoton and its metabolites.

A key example of its use is found in analytical methods developed by regulatory bodies. A U.S. Environmental Protection Agency (EPA) method for the analysis of organophosphorus-based pesticides from surfaces specifies the use of this compound as a surrogate standard. epa.gov In this context, it is spiked into samples before any preparation steps. The recovery of this compound at the end of the analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) indicates the efficiency and reliability of the entire analytical procedure for the parent compound, Disulfoton. epa.gov

Academic and environmental research investigating the persistence and transformation of Disulfoton in soil and water also relies on such standards. cdc.gov To accurately measure the concentration of Disulfoton and its primary degradation products—disulfoton sulfoxide and disulfoton sulfone—a robust quantitative method is necessary. epa.gov The use of this compound as an internal standard is a cornerstone of these analytical methodologies, ensuring that the data generated on the environmental behavior of Disulfoton is both accurate and reproducible. Therefore, the trajectory of research involving this compound is tied to the ongoing need to monitor and study its non-labeled, active counterpart.

Properties

Molecular Formula

C₈H₉D₁₀O₂PS₃

Molecular Weight

284.47

Synonyms

Phosphorodithioic Acid O,O-Diethyl S-[2-(Ethylthio)ethyl] Ester-D10;  _x000B_Bay 19639-D10;  Bayer 19639-D10;  Di-Syston-D10;  Di-Syston 8-D10;  Di-Syston G-D10;  Dithiodemeton-D10;  Dithiosystox; -D10 Dution-D10;  ENT-23437-D10;  Ekatin TD-D10;  Ethyl Thiometon-D10; 

Origin of Product

United States

Synthesis and Preparation Methodologies for Disulfoton D10

Isotopic Labeling Strategies for Deuterated Organophosphates

The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into organic molecules is a fundamental technique in various scientific fields. nih.gov For organophosphates like Disulfoton (B1670778), isotopic labeling is crucial for applications in metabolism studies, environmental fate tracking, and, most commonly, as internal standards in quantitative analysis using mass spectrometry. eurl-pesticides.euresearchgate.net The use of a deuterated standard, such as Disulfoton-D10, allows for precise quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis. researchgate.net

There are two primary strategies for the synthesis of deuterium-labeled compounds:

H/D Exchange Reactions: This approach involves the exchange of hydrogen atoms with deuterium atoms on a pre-existing molecule. This is often achieved by exposing the compound to a deuterium source, such as deuterium oxide (D₂O), under specific conditions (e.g., with a catalyst). However, this method can sometimes lack selectivity and may lead to incomplete labeling or exchange at unintended positions. ansto.gov.au

Direct Synthesis from Labeled Precursors: This is the more common and controlled method for complex molecules. It involves constructing the target molecule step-by-step using starting materials that are already isotopically labeled. researchgate.net This "bottom-up" approach ensures that the deuterium atoms are placed at specific, desired locations within the molecule and typically results in high isotopic enrichment. For the synthesis of this compound, where the label is on the two ethyl groups, using a deuterated ethanol (B145695) precursor is the most logical and effective strategy. researchgate.net

The stability of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, which makes deuterated compounds like this compound stable and reliable internal standards. While deuterium-labeled compounds can sometimes exhibit chromatographic shifts compared to their non-labeled counterparts, their chemical behavior is nearly identical, making them ideal for isotope dilution mass spectrometry. researchgate.net

Chemical Synthetic Routes for this compound Production

The synthesis of unlabeled Disulfoton involves the reaction of O,O-diethyl hydrogen phosphorodithioate (B1214789) with 2-(ethylthio)ethyl chloride. wikipedia.org To produce this compound, a deuterated version of the phosphorodithioate intermediate is required. The designation "D10" specifically refers to the replacement of all ten hydrogen atoms on the two ethyl groups with deuterium.

The proposed synthetic pathway for this compound involves a two-step process:

Synthesis of O,O-diethyl-d10 phosphorodithioic acid: This key intermediate is prepared by reacting phosphorus pentasulfide (P₂S₅) with deuterated ethanol (Ethanol-d₅, C₂D₅OH). The reaction yields the desired deuterated phosphorodithioic acid.

Formation of this compound: The resulting O,O-diethyl-d10 phosphorodithioic acid is then reacted with 2-(ethylthio)ethyl chloride (or a similar electrophile like beta-chloroethyl thioethyl ether) to yield the final product, this compound. wikipedia.org

The following table summarizes the reactants and products in the proposed synthesis of this compound.

Reaction Step Reactant 1 Reactant 2 Product
1. Intermediate Synthesis Phosphorus Pentasulfide (P₂S₅)Ethanol-d₅ (C₂D₅OH)O,O-diethyl-d10 phosphorodithioic acid
2. Final Product Synthesis O,O-diethyl-d10 phosphorodithioic acid2-(ethylthio)ethyl chlorideThis compound

This synthetic approach ensures that the deuterium labels are located specifically on the diethoxy groups of the molecule with high isotopic purity, which is essential for its function as an analytical standard.

Purification and Characterization Techniques for Labeled Analogs in Research

After synthesis, the crude product must be purified to remove unreacted starting materials, non-deuterated or partially deuterated analogs, and other byproducts. Following purification, rigorous characterization is performed to confirm the chemical structure, and more importantly, to determine the isotopic purity and the exact location of the deuterium labels.

Purification Techniques: The purification of isotopically labeled pesticides like this compound from a reaction mixture typically employs various chromatographic techniques. epa.gov

Solid-Phase Extraction (SPE): Used for initial cleanup of the crude extract, separating the target compound from more or less polar impurities. eurl-pesticides.euepa.gov

Gel Permeation Chromatography (GPC): An effective technique for removing high-molecular-weight impurities. epa.gov

Preparative Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can be used to isolate the high-purity labeled compound from any remaining impurities, including its unlabeled counterpart.

Characterization Techniques: A combination of spectroscopic methods is essential to verify the identity and quality of the synthesized this compound. rsc.org

Mass Spectrometry (MS): This is the primary technique for confirming the mass of the labeled compound. High-resolution mass spectrometry (HR-MS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For this compound, the molecular weight will be approximately 10 mass units higher than that of unlabeled Disulfoton (274.4 g/mol ), confirming the incorporation of ten deuterium atoms. rsc.org Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure and the location of the labels on the ethyl groups. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons would be absent or significantly diminished, providing direct evidence of successful deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule. nih.gov

³¹P NMR (Phosphorus NMR): This analysis confirms the presence of the phosphorus center and provides information about its chemical environment, ensuring the correct organophosphate structure has been formed. scirp.org

The table below summarizes the analytical techniques used for the purification and characterization of this compound.

Technique Purpose Key Findings for this compound
Solid-Phase Extraction (SPE) PurificationRemoval of polar/non-polar impurities from the synthesis mixture.
Liquid Chromatography (LC) Purification & SeparationIsolation of high-purity this compound; separation from unlabeled Disulfoton.
Mass Spectrometry (MS) CharacterizationConfirmation of molecular weight (approx. 284.4 g/mol ); determination of isotopic purity. rsc.org
¹H NMR CharacterizationAbsence of signals for ethyl protons, confirming deuteration.
²H NMR CharacterizationPresence of signals confirming the location of deuterium on the ethyl groups. nih.gov
³¹P NMR CharacterizationA single signal confirming the integrity of the phosphorodithioate structure. scirp.org

Through the combined application of these synthesis, purification, and characterization methodologies, high-purity this compound can be reliably produced for its critical role in analytical and environmental sciences.

Advanced Analytical Methodologies Employing Disulfoton D10

Chromatographic Techniques for Disulfoton (B1670778) and Metabolite Quantification

The determination of Disulfoton and its metabolites often relies on powerful chromatographic techniques coupled with mass spectrometric detection. The use of Disulfoton-D10 is integral to the success of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has historically been a primary technique for the analysis of organophosphorus pesticides like Disulfoton. osha.gov In GC-MS analysis, this compound can be used as an internal standard to improve the accuracy and precision of quantification. For instance, in a GC-MS/MS method for analyzing pesticides in drinking water, specific mass-to-charge ratio (m/z) transitions for Disulfoton were identified as 274.1>88.0 and 274.1>60.0. gcms.cz The inclusion of an isotopically labeled internal standard like this compound helps to correct for variations in injection volume, derivatization efficiency, and potential matrix effects that can occur during the analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-(Q)TOF-MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing a wide range of pesticides, including Disulfoton and its more polar metabolites, which may not be amenable to GC analysis without derivatization. capes.gov.brwur.nl The use of this compound as an internal standard is crucial in LC-MS/MS methods to compensate for matrix effects, which are a significant challenge in complex samples. nih.govlongdom.org

A validated LC-MS/MS method for the simultaneous determination of Disulfoton and its five oxidative metabolites (disulfoton-sulfoxide, disulfoton-sulfone, demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone) in human whole blood and urine utilized D10-Disulfoton as the internal standard. capes.gov.brresearchgate.net This method demonstrated good separation and quantification, successfully applying it to an autopsy case where Disulfoton and its metabolites were detected in both blood and urine samples. capes.gov.brresearchgate.net The concentrations found were 360 ng/mL of Disulfoton in blood and 23.8 ng/mL in urine. capes.gov.brresearchgate.net

The following table summarizes the LC-MS/MS parameters for the analysis of Disulfoton and its metabolites using this compound as an internal standard:

ParameterDetails
Internal Standard D10-Disulfoton capes.gov.brresearchgate.net
Analytes Disulfoton, disulfoton-sulfoxide, disulfoton-sulfone, demeton-S, demeton-S-sulfoxide, demeton-S-sulfone capes.gov.brresearchgate.net
Matrices Human whole blood and urine capes.gov.brresearchgate.net
LC Column CAPCELL-PAK MG II (35×2.0 mm i.d., 5 μm) capes.gov.brresearchgate.net
Mobile Phase 10 mmol/L ammonium (B1175870) formate (B1220265) and methanol (B129727) capes.gov.brresearchgate.net

Role of this compound as an Internal Standard in Quantitative Analysis

The primary function of this compound in analytical methods is to serve as an internal standard. Its chemical and physical properties are nearly identical to the native Disulfoton, but its increased mass allows it to be distinguished by a mass spectrometer. restek.com This similarity in behavior is critical for accurate quantification.

Calibration and Quality Control in Residue Analysis

In residue analysis, calibration curves are essential for determining the concentration of an analyte in a sample. icpms.cz Using an internal standard like this compound helps to construct more reliable calibration curves. cdc.gov The internal standard is added at a known concentration to all calibration standards, quality control samples, and unknown samples. cdc.govcdc.gov By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, variations in the analytical process can be effectively normalized. This approach is a cornerstone of robust quality assurance and quality control (QA/QC) protocols in analytical laboratories. oregon.govusgs.gov

Matrix Effects Compensation in Complex Environmental Samples

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis, particularly in LC-MS. nih.govlongdom.org Environmental samples such as soil, water, and food are notoriously complex and prone to significant matrix effects. researchgate.net

The use of an isotopically labeled internal standard like this compound is one of the most effective strategies to compensate for matrix effects. longdom.orgrestek.com Because this compound co-elutes with the native Disulfoton and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, leading to more accurate quantification. restek.com This is a significant advantage over other compensation techniques like matrix-matched calibration, which can be laborious and may not fully account for the variability between individual samples. nih.govhpst.cz

Developments in Sample Preparation Techniques for Disulfoton Analysis

Effective sample preparation is a critical step in the analysis of pesticide residues, aiming to isolate and concentrate the analytes of interest from the sample matrix. mdpi.com The integration of this compound into these procedures from the outset allows for the monitoring and correction of analyte losses throughout the entire process.

A widely adopted sample preparation technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). hpst.cz This method involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup. hpst.cz In a study determining Disulfoton and its metabolites in human blood and urine, a QuEChERS method was employed where D10-Disulfoton was added as the internal standard during the initial extraction step. capes.gov.brresearchgate.net This early addition ensures that any losses of the target analytes during extraction and cleanup are mirrored by the internal standard, leading to a more accurate final concentration determination.

The general steps of a QuEChERS procedure incorporating an internal standard are as follows:

Sample Weighing: A specific amount of the homogenized sample is weighed into a centrifuge tube.

Internal Standard Spiking: A known amount of this compound is added to the sample. hpst.cz

Extraction: Acetonitrile and extraction salts (e.g., magnesium sulfate, sodium acetate) are added, and the tube is shaken vigorously. researchgate.nethpst.cz

Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous and solid phases.

Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing sorbents (e.g., PSA, C18) to remove interfering matrix components. hpst.cz

Final Analysis: The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS.

The use of this compound in conjunction with advanced sample preparation techniques like QuEChERS and sophisticated analytical instrumentation provides a robust framework for the accurate and reliable quantification of Disulfoton and its metabolites in a variety of complex matrices.

QuEChERS Extraction Enhancements

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique in the analysis of pesticide residues in diverse matrices, including food, and biological samples. cdc.govnih.gov The inherent simplicity and speed of the QuEChERS procedure, however, can be susceptible to matrix effects and variations in recovery. The incorporation of a stable isotope-labeled internal standard like this compound is a crucial enhancement to this methodology, significantly improving its quantitative accuracy. capes.gov.brresearchgate.netnih.gov

In a typical QuEChERS workflow, a homogenized sample is first extracted with an organic solvent, commonly acetonitrile, in the presence of salts to induce phase separation. researchgate.nethpst.cz This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, where the supernatant is treated with a combination of sorbents to remove interfering matrix components. hpst.cz this compound is introduced into the sample at the beginning of the extraction process. nih.gov Because this compound has nearly identical physicochemical properties to the native disulfoton, it experiences similar losses during each step of the QuEChERS procedure.

A key study developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of disulfoton and its five oxidative metabolites in human whole blood and urine, employing this compound as the internal standard within a QuEChERS extraction framework. capes.gov.brresearchgate.netnih.gov This approach demonstrated the successful application of the method in a real-world autopsy case, where disulfoton and its metabolites were accurately quantified in both blood and urine samples. capes.gov.brnih.gov The use of this compound was instrumental in correcting for matrix effects and ensuring the reliability of the quantitative results.

Similarly, a modified QuEChERS method coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was developed for the analysis of disulfoton and its metabolites in various agricultural products. nih.gov The method reported high average spiked recoveries ranging from 75.0% to 110.0% with excellent precision, underscoring the effectiveness of the cleanup procedure and the stability of the analytical system, which is often enhanced by the use of an internal standard like this compound. nih.gov

The table below summarizes the role of key components in a this compound enhanced QuEChERS procedure.

ComponentRole in the QuEChERS Procedure
Acetonitrile Extraction solvent for pesticides from the sample matrix.
Magnesium Sulfate (MgSO₄) Induces phase separation between the aqueous and organic layers and removes water from the acetonitrile extract. hpst.cz
Sodium Chloride (NaCl) Aids in partitioning the pesticides into the acetonitrile layer. hpst.cz
Primary Secondary Amine (PSA) Sorbent used in d-SPE to remove organic acids, sugars, and other polar interferences. hpst.cz
C18 Sorbent Used in d-SPE to remove non-polar interferences such as fats and waxes. nih.gov
This compound Internal standard added at the start to correct for analyte loss during extraction and cleanup, and to compensate for matrix effects during instrumental analysis. capes.gov.brresearchgate.netnih.gov

Microextraction and Other Advanced Extraction Procedures

In addition to QuEChERS, this compound is a valuable tool in various microextraction techniques, which are characterized by their minimal use of organic solvents, high enrichment factors, and environmental friendliness. researchgate.net The principles of using an isotope-labeled internal standard to correct for variability are directly applicable and highly beneficial in these miniaturized and often non-exhaustive extraction methods.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample, forming a cloudy solution of fine droplets. researchgate.net This high surface area facilitates the rapid transfer of analytes from the sample to the extraction solvent. While specific studies detailing the use of this compound in DLLME are not prevalent, the methodology strongly benefits from the inclusion of an internal standard. For instance, in the analysis of other organic compounds like polycyclic aromatic hydrocarbons (PAHs) by DLLME, isotopically labeled analogs such as anthracene-d10 (B48595) are used to achieve high precision, with relative standard deviations often falling below 11%. nih.gov The same principle applies to the analysis of organophosphorus pesticides, where adding this compound to the sample prior to the injection of the extraction/disperser solvent mixture would effectively correct for variations in extraction efficiency and injection volume.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a coated fiber to extract analytes from a sample. acs.org The fiber can be exposed to the headspace above the sample or directly immersed in it. acs.org For quantitative analysis, especially in complex matrices, accounting for matrix effects is crucial. psu.edu The use of stable isotope-labeled standards is a recognized strategy to improve the accuracy and precision of SPME analysis. acs.orgpsu.edu One advanced approach involves pre-loading the SPME fiber with an isotope-labeled standard. acs.org During extraction, the labeled standard desorbs from the fiber into the matrix while the native analyte is absorbed onto the fiber. By measuring the ratio of the absorbed analyte to the desorbed standard, a more accurate quantification can be achieved, even under non-equilibrium conditions. escholarship.org This kinetic calibration approach would be an ideal application for this compound in the analysis of its parent compound in environmental or biological samples.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME): In HF-LPME, a small volume of extraction solvent is held within the pores and lumen of a porous hollow fiber, which is then placed in the sample. A study on the extraction of several pesticides, including disulfoton, from whole blood using HF-LPME employed an internal standard to correct for variability. brjac.com.br Although the specific internal standard used in that study was etrimfos, it highlights the importance of an internal standard in this technique. brjac.com.br Using this compound would offer the advantage of being an ideal internal standard, as it would more closely mimic the extraction behavior of the native disulfoton. In the aforementioned study, desorption of the analytes from the fiber was a critical step, and the efficiency varied among compounds; this compound would effectively normalize such variations for disulfoton. brjac.com.br

The following table outlines the principles of applying this compound in these advanced extraction methods.

Extraction TechniquePrinciple of this compound Application
Dispersive Liquid-Liquid Microextraction (DLLME) Added to the sample before extraction to normalize variations in extraction efficiency and the volume of the collected sedimented phase.
Solid-Phase Microextraction (SPME) Used for internal calibration by adding it to the sample or by pre-loading it onto the fiber for kinetic, non-equilibrium-based quantification. acs.org
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) Incorporated into the sample to correct for variations in extraction kinetics, efficiency, and analyte loss during desorption from the fiber.

Environmental Fate and Transport Dynamics of Disulfoton and Deuterated Analogs

Degradation Pathways and Kinetics in Environmental Compartments

The persistence and transformation of Disulfoton (B1670778) in the environment are governed by a combination of abiotic and biotic processes. These degradation pathways are critical in determining the compound's potential for exposure and long-term environmental impact.

Advanced Oxidative Processes for Environmental Remediation

For the remediation of sites contaminated with pesticides like Disulfoton, Advanced Oxidation Processes (AOPs) present a promising technology. scielo.br AOPs generate highly reactive species, particularly hydroxyl radicals (•OH), which can degrade complex organic pollutants into simpler, less toxic compounds like water, carbon dioxide, and inorganic salts. scielo.br

Several AOPs are applicable for pesticide remediation:

Fenton and Photo-Fenton Processes: These methods use a reaction between iron ions (Fe2+) and hydrogen peroxide (H2O2) to produce hydroxyl radicals. scielo.brmdpi.com The process is effective but typically requires acidic conditions. mdpi.com

Ozonation: The use of ozone (O3) can degrade pollutants either directly or through its decomposition into hydroxyl radicals. mdpi.com

UV/H2O2: This process combines ultraviolet radiation with hydrogen peroxide to generate hydroxyl radicals and has shown high efficiency in removing pesticides. epa.gov

These technologies are primarily studied for water treatment but can also be applied to soil remediation. scielo.br The EPA has also identified incineration as a demonstrated technology for treating Disulfoton waste. ca.gov Additionally, alkaline hydrolysis can be used for complete degradation to non-toxic products. cdc.gov

Mobility and Distribution in Soil-Water Systems

The movement and distribution of Disulfoton between soil and water phases determine its potential to contaminate groundwater and surface water bodies. Its mobility is influenced by its chemical properties and the characteristics of the surrounding environment.

Leaching Potential to Groundwater

Disulfoton is considered to have very slight to moderate mobility in soil. nih.gov Its potential to leach into groundwater is a concern, particularly because its primary degradation products are more mobile than the parent compound. nih.govepa.gov The organic carbon-adjusted soil sorption coefficient (Koc) for Disulfoton ranges from 600 to 2,612, which suggests it adsorbs moderately to strongly to soil and sediments. cdc.gov This binding action can limit its downward movement. Mobility tends to decrease as the organic matter content of the soil increases. nih.govorst.edu

Despite its tendency to bind to soil, Disulfoton has been detected, albeit infrequently, in groundwater in agricultural areas. nih.govca.gov This indicates that under certain conditions, leaching does occur. nih.gov Studies have shown that a significant percentage of applied Disulfoton can be eluted from soil columns with water. nih.gov More importantly, the oxidative degradates, Disulfoton sulfoxide (B87167) and Disulfoton sulfone, are more water-soluble, more persistent, and more mobile than the parent compound. epa.govepa.govepa.gov These degradates can move into deeper soil layers, posing a significant threat to groundwater quality. cdc.govepa.gov

ParameterValueImplication
Soil Sorption Coefficient (Koc)600 - 2,612 cdc.govModerate to strong adsorption to soil, limiting mobility.
Soil Mobility ClassificationSlight to moderate nih.govSome potential for movement in the soil profile.
Mobility of Degradates (Sulfoxide & Sulfone)More mobile than parent compound epa.govepa.govIncreased leaching potential of total toxic residues.

Runoff and Surface Water Transport Dynamics

Runoff from treated agricultural fields is a significant pathway for the transport of Disulfoton to surface water bodies like streams and rivers. cdc.govcdc.gov With a water solubility of 25 mg/L, Disulfoton is expected to move primarily in the dissolved phase within runoff water. cdc.govcdc.gov However, it has also been detected sorbed to eroding soil particles in runoff events. cdc.govcdc.gov

Once in surface water, Disulfoton partitions between the water column and suspended solids or sediments, facilitated by its moderate to strong adsorption properties. cdc.gov Monitoring of agricultural tailwater pits has found Disulfoton residues in both runoff water and bottom sediment, confirming this transport pathway. cdc.govepa.gov The presence of Disulfoton and its more persistent degradates in surface water is a risk to aquatic ecosystems. regulations.gov

Adsorption and Desorption Phenomena in Varied Soil Matrices

The mobility and persistence of Disulfoton in the terrestrial environment are significantly influenced by its interaction with soil particles. Research indicates that Disulfoton is not strongly bound to all soils, but its mobility is closely tied to the soil's composition, particularly its organic matter and clay content. orst.edunih.gov

Studies have reported a wide range of organic carbon-adjusted soil sorption coefficient (Koc) values for Disulfoton, generally falling between 600 and 2,612. cdc.gov This range suggests that Disulfoton's adsorption to soil is moderate to strong. cdc.gov Another source reports a Koc range of 684 to 14,013, indicating low to no mobility in soil. cdc.gov The variability in these values underscores the importance of the specific soil matrix. For instance, the rate of Disulfoton adsorption increases as the clay content of the soil increases. cdc.gov Similarly, its mobility decreases as the organic matter content of the soil rises. orst.edu

In a study on sandy loam soils, Disulfoton itself had a relatively short half-life of one week, but its metabolites showed greater mobility and persistence. orst.edu Leaching experiments through Hugo sandy loam soil showed an initial rapid movement, which then slowed significantly, with 27.5% of the applied Disulfoton eluting from a 6-inch soil column. cdc.gov This behavior suggests that while a portion of the compound may be mobile, a significant fraction becomes more strongly adsorbed over time, limiting further leaching. cdc.gov

Soil Adsorption Coefficients for Disulfoton

ParameterReported ValueIndicated MobilitySource
Koc Range600 - 2,612Moderate to Strong Adsorption cdc.gov
Koc Range684 - 14,013Low to No Mobility cdc.gov
Estimated Adsorption Coefficient (Koc)600Moderate Adsorption nih.gov
Freundlich Adsorption Coefficient (Kf)15.5 - 24.3 mL/g- herts.ac.uk

Atmospheric Transport and Deposition Research

Research has estimated an empirical half-distance (the distance at which the concentration is halved) for Disulfoton at 949 km. cdc.gov Another study calculated a characteristic travel distance (CTD) of 207 km. cdc.gov Models accounting for variables like reduced hydroxyl radical concentrations and intermittent precipitation show the potential for even greater transport distances. cdc.gov The detection of Disulfoton in precipitation in areas where it is no longer sold, such as Denmark, implies it may have been transported at least 500 km. cdc.gov This long-range transport is facilitated by its presence in the vapor phase, while its water solubility ensures that it can be at least partially removed from the atmosphere through wet deposition. cdc.gov

Conversely, some assessments conclude that based on its physical properties and field volatility studies, long-range atmospheric transport is not expected to be a major exposure pathway. epa.gov Volatilization from soil surfaces is considered an important fate process, though it is expected to be attenuated by adsorption to soil particles. cdc.gov

Atmospheric Transport Potential of Disulfoton

MetricValueSource
Atmospheric Half-life (Predicted)~3 hours cdc.gov
Empirical Half-Distance949 km cdc.gov
Characteristic Travel Distance (CTD)207 km cdc.gov
Inferred Transport Distance>500 km cdc.gov

Uptake and Translocation in Terrestrial and Aquatic Flora

Disulfoton is a systemic insecticide, which means it is readily absorbed by plants and distributed throughout their tissues. orst.eduepa.gov When applied to the soil, it is taken up by the root system and translocated to all parts of the plant, including the foliage. orst.edunih.gov This systemic action is a key feature of its function as a pesticide. orst.edu

Once absorbed, Disulfoton is metabolized by the plant into its sulfoxide and sulfone derivatives. nih.gov The concentration of the parent compound and its metabolites within the plant depends on the initial application amount and the plant species. nih.gov Typically, the levels of these compounds in the plant's upper parts reach a maximum concentration within days or weeks before beginning to decline. nih.gov

Studies have demonstrated this uptake and translocation in various crops. In potato plants grown under irrigated conditions, Disulfoton applied as granules to the soil was translocated to the foliage in sufficient quantities within four days. researchgate.net However, under rainfed conditions where soil moisture was limited, uptake and translocation to the foliage were practically ineffective. researchgate.net This highlights the critical role of adequate soil moisture for the compound's movement into the plant. researchgate.net In cotton, the presence of Disulfoton did not reduce the absorption of other chemicals but did result in a greater percentage of recovered radiolabeled material in both roots and shoots, likely due to enhanced plant growth. In carp, a low to moderate potential for bioconcentration was observed, with a bioconcentration factor of approximately 450 for the parent Disulfoton, while its sulfoxide and sulfone metabolites showed very low bioconcentration. cdc.gov

Summary of Disulfoton Uptake and Translocation in Flora

Plant/OrganismKey FindingSource
GeneralSystemic; absorbed by roots and translocated to all plant parts. orst.edunih.gov
GeneralMetabolized to sulfone and sulfoxide within the plant. nih.gov
PotatoEffective uptake and translocation to foliage within 4 days under irrigated conditions. researchgate.net
PotatoIneffective uptake under rainfed (low moisture) conditions. researchgate.net
CottonDoes not reduce absorption of other compounds; may promote growth.
Carp (Aquatic)Moderate bioconcentration factor (BCF) of ~450 for parent; very low for metabolites. cdc.gov

Biotransformation and Metabolic Profiling of Disulfoton in Non Human Organisms

Metabolic Pathways in Plants: Formation of Sulfoxides, Sulfones, and Oxons

Once absorbed by plants, Disulfoton (B1670778) undergoes rapid and extensive metabolism. researchgate.net The primary metabolic transformations involve a sequence of oxidation reactions targeting its two sulfur atoms. researchgate.netcdc.gov This process, known as bioactivation, converts the relatively inert parent compound into potent acetylcholinesterase inhibitors.

The initial and most rapid step is the oxidation of the thioether sulfur, which leads to the formation of Disulfoton sulfoxide (B87167). researchgate.net A subsequent, slower oxidation of the same sulfur atom produces Disulfoton sulfone. researchgate.netnih.gov Concurrently, the thiono-sulfur atom (P=S) can be oxidized to its oxygen analog (P=O), a class of compounds known as oxons. cdc.gov This oxidative desulfuration can occur on the parent molecule, its sulfoxide, or its sulfone, resulting in the formation of Demeton-S, Demeton-S-sulfoxide, and Demeton-S-sulfone, respectively. nih.gov

These oxidative metabolites are the primary residues found in plant tissues. researchgate.net Studies on various crops have confirmed the presence of these five key metabolites:

Disulfoton sulfoxide

Disulfoton sulfone

Demeton-S

Demeton-S-sulfoxide

Demeton-S-sulfone

The relative proportions of these compounds can differ depending on the plant species and the time elapsed since application. researchgate.net For instance, in soil studies, the sulfoxide and sulfone are the major metabolites identified, with the sulfone being particularly persistent, lasting for more than 64 days in some conditions. nih.govepa.gov Hydrolytic cleavage of the phosphorus-ester linkages also occurs, representing a detoxification pathway that leads to more polar and readily excretable products. cdc.gov

Table 1: Key Oxidative Metabolites of Disulfoton in Plants

Metabolite NameParent CompoundTransformation Pathway
Disulfoton SulfoxideDisulfotonThioether Oxidation (S → S=O)
Disulfoton SulfoneDisulfoton SulfoxideThioether Oxidation (S=O → SO₂)
Demeton-SDisulfotonOxidative Desulfuration (P=S → P=O)
Demeton-S-sulfoxideDisulfoton Sulfoxide / Demeton-SOxidative Desulfuration / Thioether Oxidation
Demeton-S-sulfoneDisulfoton Sulfone / Demeton-S-sulfoxideOxidative Desulfuration / Thioether Oxidation

Comparative Biotransformation Studies in Aquatic and Terrestrial Invertebrates

The biotransformation of Disulfoton in invertebrates is a critical factor determining its toxicity and potential for bioaccumulation in food webs. While extensive comparative data is limited, the metabolic pathways are generally expected to mirror the oxidative and hydrolytic reactions seen in other organisms.

Aquatic and terrestrial invertebrates possess enzymatic systems capable of metabolizing xenobiotics. nih.gov Aquatic insects, for example, have well-developed detoxification systems that include cytochrome P450 monooxygenases (CYP), carboxylesterases (CaE), and glutathione (B108866) S-transferases (GST), which are crucial for processing organophosphate insecticides. nih.gov The metabolism of organophosphates has been documented in species like the midge (Chironomus spp.), showing transformations such as dehydrochlorination for DDT to DDE. nih.gov These enzyme systems are responsible for the Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions that detoxify foreign compounds. nih.gov

Terrestrial invertebrates, including soil arthropods, are also equipped with metabolic enzymes like CYPs to process pesticides present in their environment. nih.gov The primary difference in biotransformation between aquatic and terrestrial species often lies in the rate and relative importance of specific pathways, influenced by factors such as the organism's habitat, feeding strategy, and the primary route of exposure (e.g., waterborne vs. dietary). nih.gov For Disulfoton, this would likely translate to variations in the formation rates of sulfoxides, sulfones, and their corresponding oxons. However, specific studies directly comparing the metabolic profiles of Disulfoton in representative aquatic and terrestrial invertebrate species are not widely available in the reviewed literature.

Application of Deuterated Disulfoton-D10 in Tracing Metabolic Fates

The complexity of environmental and biological samples necessitates highly accurate and sensitive analytical methods for quantifying Disulfoton and its metabolites. This compound, a deuterated analogue of the parent compound, serves as a critical tool in these analytical procedures, primarily functioning as an internal standard. researchgate.net

In quantitative analysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to facilitate accurate quantification of a target analyte. lcms.cz Deuterated standards like this compound are ideal because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the instrument to distinguish between the standard and the native compound. mdpi.com

The use of this compound as an internal standard helps to correct for variations that can occur during sample preparation, extraction, and analysis. researchgate.netlcms.cz By comparing the instrument's response for the native analyte to that of the known concentration of the deuterated standard, analysts can achieve more precise and accurate quantification of Disulfoton and its five major oxidative metabolites in complex matrices such as agricultural products, blood, and urine. researchgate.netnih.gov This approach is crucial for reliable environmental monitoring, food safety analysis, and toxicological studies. researchgate.net

Enzymatic Mechanisms Driving Disulfoton Metabolism in Environmental Models

The biotransformation of Disulfoton in environmental systems, from soil microorganisms to plants and invertebrates, is driven by specific enzyme families. The key reactions of oxidation are primarily catalyzed by Phase I metabolic enzymes. mdpi.com

Two major enzyme superfamilies are implicated in the oxidative metabolism of Disulfoton:

Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse group of enzymes responsible for the metabolism of a vast array of xenobiotics, including pesticides. mdpi.com CYPs are central to the oxidation of Disulfoton, capable of catalyzing both the thioether oxidation to form sulfoxides and sulfones, and the oxidative desulfuration (P=S to P=O) that produces the highly toxic oxon analogs. nih.gov

Flavin-containing Monooxygenases (FMOs): This enzyme family also catalyzes the oxygenation of soft nucleophiles, such as the sulfur atoms in Disulfoton. nih.gov Research on other thioether-containing organophosphates suggests that FMOs may be primarily responsible for the initial oxidation to the sulfoxide, but may not be efficient at the subsequent oxidation to the sulfone. researchgate.net

Therefore, the complete oxidation pathway to Disulfoton sulfone may require the sequential action of both FMOs and CYPs. Hydrolysis, a key detoxification step, is carried out by esterase enzymes, such as carboxylesterases, which cleave the P-S-C linkage. nih.gov

In environmental models like soil, microbial communities play a significant role in degradation. nih.gov Bacteria and fungi possess diverse enzymatic machinery and can utilize Disulfoton as a source of carbon and phosphorus, contributing to its breakdown through similar oxidative and hydrolytic pathways. pjoes.com

Table 2: Enzymes Involved in Disulfoton Biotransformation

Enzyme FamilyMetabolic ReactionResulting Metabolite(s)
Cytochrome P450s (CYPs)Thioether Oxidation, Oxidative DesulfurationSulfoxides, Sulfones, Oxons
Flavin-containing Monooxygenases (FMOs)Thioether OxidationSulfoxides
Esterases (e.g., Carboxylesterases)HydrolysisPhosphorothioates, Phosphates

Ecotoxicological Investigations of Disulfoton and Its Transformation Products

Impact on Aquatic Biota: Fish and Invertebrate Toxicity Assessments

Disulfoton (B1670778) exhibits high to very high toxicity to a broad range of aquatic organisms. Acute toxicity is typically evaluated by determining the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates, which represents the concentration of a substance that is lethal to 50% of the test organisms or causes a specific effect in 50% of the test organisms over a defined period, respectively.

Research indicates a significant variation in sensitivity to Disulfoton among different species. cdc.gov For freshwater fish, 96-hour LC50 values range from as low as 0.038 mg/L for highly sensitive species like the bluegill sunfish (Lepomis macrochirus) to 6.5 mg/L for more tolerant species such as the goldfish (Carassius auratus). nih.govresearchgate.net Similarly, marine and estuarine fish like the sheepshead minnow (Cyprinodon variegatus) also show high sensitivity. epa.gov

Acute Toxicity of Disulfoton to Aquatic Organisms

SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure TimeReference
Bluegill Sunfish (Lepomis macrochirus)Freshwater Fish96-h LC500.038 - 0.396 hours nih.govresearchgate.netinchem.org
Rainbow Trout (Oncorhynchus mykiss)Freshwater Fish96-h LC501.8 - 3.096 hours nih.govinchem.org
Fathead Minnow (Pimephales promelas)Freshwater Fish96-h LC504.396 hours inchem.org
Guppy (Poecilia reticulata)Freshwater Fish96-h LC500.2596 hours nih.gov
Sheepshead Minnow (Cyprinodon variegatus)Estuarine/Marine Fish96-h LC501.096 hours epa.gov
Water Flea (Daphnia magna)Freshwater Invertebrate48-h EC500.01 - 0.0348 hours biosynth.comcdc.gov
Mysid Shrimp (Mysidopsis bahia)Estuarine/Marine Invertebrate96-h LC500.1096 hours epa.gov
Eastern Oyster (Crassostrea virginica)Estuarine/Marine Invertebrate96-h EC500.7296 hours epa.gov

Effects on Avian Species and Terrestrial Invertebrates

Disulfoton poses a significant risk to avian species, with its toxicity varying based on the route of exposure. Acute oral toxicity, measured by the median lethal dose (LD50), classifies Disulfoton as moderately to very highly toxic to birds. nih.govbiosynth.com For example, the LD50 for Mallard ducks (Anas platyrhynchos) has been reported at 6.5 mg/kg body weight. ca.gov Dietary studies, which determine the 5-day dietary LC50, indicate moderate toxicity, with values of 544 ppm for Bobwhite quail (Colinus virginianus) and 692 ppm for Mallard ducks. nih.govinchem.org The toxic effects extend to the transformation products; Disulfoton sulfoxide (B87167) is also classified as very highly toxic to birds on an acute oral basis. ca.gov

Terrestrial invertebrates, particularly beneficial insects like honey bees (Apis mellifera), are extremely sensitive to Disulfoton and its degradates. researchgate.net Both Disulfoton and its sulfoxide and sulfone metabolites are categorized as very highly toxic to bees, indicating a substantial risk to pollinators and other non-target insects if exposed in agricultural settings. ca.govresearchgate.net

Acute and Dietary Toxicity of Disulfoton to Avian Species

SpeciesEndpointValueReference
Mallard Duck (Anas platyrhynchos)Acute Oral LD506.5 mg/kg-bw ca.gov
Mallard Duck (Anas platyrhynchos)5-Day Dietary LC50510 - 692 ppm nih.govbiosynth.com
Bobwhite Quail (Colinus virginianus)Acute Oral LD509.2 - 12 mg/kg-bw ca.gov
Bobwhite Quail (Colinus virginianus)5-Day Dietary LC50544 ppm nih.gov
Japanese Quail (Coturnix japonica)5-Day Dietary LC50333 ppm ca.gov

Assessment of Sublethal Effects on Environmental Indicator Organisms

Beyond acute lethality, Disulfoton can induce significant sublethal effects at concentrations lower than those causing immediate death. These chronic effects can impact the long-term survival and health of populations. Chronic risk assessments often rely on the No Observed Effect Concentration (NOEC), which is the highest tested concentration of a substance at which no statistically significant adverse effects are observed.

For aquatic life, chronic exposure to Disulfoton is a concern. ca.govresearchgate.net Invertebrate life-cycle testing has shown that Disulfoton can adversely affect reproductive parameters, such as the number of offspring produced, in addition to impacting survival and growth. ca.govresearchgate.net The chronic NOEC for freshwater invertebrates has been established at levels as low as 0.037 ppb. ca.gov For fish, chronic exposure can lead to a variety of effects on early life-stages and full life-cycles. ca.gov In a long-term reproduction study with rats, exposure led to reduced litter sizes and lower pregnancy rates, alongside significant inhibition of red blood cell cholinesterase. nih.gov

Chronic Toxicity (NOEC) of Disulfoton to Environmental Organisms

Organism GroupSpecies ExampleNOEC ValueReference
BirdsNot specified37 ppm ca.gov
Freshwater FishRainbow Trout (Oncorhynchus mykiss)220 ppb ca.gov
Freshwater InvertebratesDaphnia magna0.037 ppb ca.gov
Marine/Estuarine Fish (Life-cycle)Not specified0.96 ppb ca.gov
Marine/Estuarine InvertebratesNot specified2.35 ppb ca.gov

Genotoxicity and Cytotoxicity Evaluations in Non-Human Biological Systems

The potential for Disulfoton and its by-products to cause genetic damage (genotoxicity) or cell death (cytotoxicity) has been evaluated in various biological systems, from single-cell lines to whole organisms.

In vitro studies using cultured cell lines provide a controlled environment to assess the cytotoxic and genotoxic potential of chemicals. Disulfoton has been tested on several mammalian and fish cell lines.

Cytotoxicity was observed in HeLa cells, where a concentration of 60 ppm inhibited cell growth by 50%. inchem.org In a study using Chinese hamster ovary (CHO) cells, Disulfoton was found to be clastogenic (causing chromosomal damage) but only after exposure to UV radiation, suggesting it may act as a pseudophotoclastogen. oecd.orgagriculturejournals.cz Another study using a mouse lymphoma cell line found that Disulfoton was positive for inducing mutations in the absence of metabolic activation. epa.gov

For aquatic risk assessment, fish cell lines are particularly relevant. In an assay using the RTgill-W1 cell line, derived from rainbow trout gills, Disulfoton induced cytotoxicity. inchem.org Such assays are being developed and validated as potential alternatives to whole-animal testing for predicting acute fish toxicity. inchem.orgresearchgate.net

In Vitro Genotoxicity and Cytotoxicity of Disulfoton

Test SystemEndpointResultReference
HeLa CellsCytotoxicity (Growth Inhibition)Positive (50% inhibition at 60 ppm) inchem.org
Chinese Hamster Ovary (CHO) CellsPhotoclastogenicityPositive (Clastogenic only with UV exposure) oecd.orgagriculturejournals.cz
Mouse Lymphoma L5178Y CellsGene MutationPositive (without metabolic activation) epa.gov
E. coli WP2 hcrDNA Damage (Reversion Assay)Positive nih.gov
Rainbow Trout Gill (RTgill-W1) CellsCytotoxicityPositive inchem.org

Bioindicator organisms are used to monitor the health of an ecosystem and can reveal the effects of chemical contaminants in a whole-organism context. The common onion, Allium cepa, is a well-established bioindicator for assessing the genotoxicity of environmental pollutants. nih.gov

A study evaluating Disulfoton and its degradation by-products using the Allium cepa test revealed significant toxic, cytotoxic, genotoxic, and mutagenic effects. researchgate.net The results showed a decrease in the mitotic index, indicating cytotoxicity, as well as the induction of chromosomal aberrations and micronuclei, which are markers of genotoxicity and mutagenicity. nih.govresearchgate.net Notably, these harmful effects were observed even in samples that had undergone a degradation process, suggesting that the resulting by-products remain hazardous. nih.govresearchgate.net Other in vivo studies have shown that Disulfoton can cause DNA damage in barley (Hordeum vulgare) and was negative in a micronucleus test in mice. epa.gov

Advanced Research Applications and Prospective Directions for Disulfoton D10 Studies

Utilization in Mechanistic Studies of Organophosphate Environmental Behavior

The use of isotope-labeled compounds like Disulfoton-D10 is fundamental to understanding the complex environmental behavior of organophosphate pesticides. iaea.orgiaea.org By introducing a labeled version of the pesticide into a controlled system, researchers can accurately trace its movement, transformation, and degradation pathways without interference from existing, non-labeled residues of the same chemical. iaea.orgiaea.org This is particularly crucial for organophosphates, which can break down into various metabolites that may have different toxicity and mobility characteristics than the parent compound. orst.edu

Research using isotopically labeled pesticides helps to define the chemical and physical fate of these environmental contaminants. iaea.org Studies involving this compound can elucidate the precise sequence of products formed as it decomposes, a process known as the degradation pathway. iaea.org These investigations are essential for meeting national and international regulations for pesticide registration and use. iaea.org

Key research findings from studies on disulfoton (B1670778) and related organophosphates, which are often facilitated by the use of labeled compounds like this compound, reveal its environmental persistence and transformation. For instance, disulfoton has a low to moderate persistence in soils and is not strongly bound, making it potentially mobile. orst.edu Its degradation is influenced by factors such as soil type, organic matter content, pH, and temperature. orst.edulyellcollection.org In water, disulfoton breaks down under alkaline conditions, with its stability increasing in more acidic surface waters. orst.edu

Key Research Findings on Disulfoton's Environmental Behavior

Environmental CompartmentFindingReference
SoilLow to moderate persistence; mobility decreases with higher organic matter content. orst.edu
SoilHalf-life in sandy loam soil can be as short as one week, with some metabolites persisting for over 42 weeks. orst.edu
WaterBreakdown is dependent on alkaline conditions and temperature. orst.edu
GroundwaterHas been detected in groundwater, indicating potential for leaching. orst.educdc.gov
PlantsActively taken up by roots and translocated throughout the plant. orst.edu

Advancements in Environmental Contaminant Monitoring Programs

This compound plays a pivotal role as an internal standard in analytical methods for monitoring environmental contaminants. nih.govcapes.gov.br Internal standards are essential for accurate quantification in analytical chemistry, as they help to correct for variations in sample extraction, processing, and instrument response. rsc.org The use of an isotopically labeled standard like this compound is particularly advantageous because it behaves almost identically to the non-labeled analyte (disulfoton) during sample preparation and analysis, but can be distinguished by mass spectrometry. nih.govcapes.gov.bracs.org

The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for detecting low levels of disulfoton and its metabolites in various environmental matrices. nih.govcapes.gov.br In these methods, this compound is added to a sample at a known concentration before processing. By comparing the instrument's response to the analyte with its response to the internal standard, a more accurate and precise measurement of the analyte's concentration can be achieved. nih.govcapes.gov.br

This approach has been successfully applied to determine the presence of disulfoton and its oxidative metabolites in human whole blood and urine, utilizing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. nih.govcapes.gov.br The use of this compound as an internal standard in these studies ensures the reliability of the data, which is critical for assessing human exposure and for regulatory purposes.

Analytical Parameters for Disulfoton Monitoring

ParameterDetailReference
Analytical TechniqueLiquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govcapes.gov.br
Internal StandardThis compound nih.govcapes.gov.br
Extraction MethodQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) nih.govcapes.gov.br
Sample MatricesHuman whole blood, urine nih.govcapes.gov.br
Limit of DetectionMethod dependent, but can detect low ng/mL levels. nih.gov

Development of Predictive Models for Environmental Fate and Exposure

Data generated from studies using this compound are invaluable for developing and validating predictive models of the environmental fate and transport of organophosphate pesticides. mdpi.comnih.gov These models are computational tools that simulate how a chemical will behave in the environment, considering factors like its chemical properties, application rates, and environmental conditions. mdpi.comnih.gov

By providing precise data on degradation rates, transformation pathways, and mobility in different environmental compartments, studies with isotopically labeled compounds enhance the accuracy of these models. iaea.org For example, understanding the half-life of disulfoton in different soil types, as determined in tracer studies, allows for more accurate predictions of its potential to leach into groundwater. orst.educdc.gov Similarly, data on its degradation in water helps to model its persistence in aquatic ecosystems. orst.edulyellcollection.org

Machine learning techniques are also being increasingly used to develop predictive models for the severity of organophosphate poisoning. researchgate.netnih.govbrieflands.com While these models are more focused on human health outcomes, the environmental fate data, often gathered using labeled compounds, provides the foundational understanding of exposure pathways that can lead to such poisonings. For instance, models predicting the likelihood of groundwater contamination can inform exposure assessments for communities relying on that water source.

Inputs and Outputs of Environmental Fate Models for Pesticides

Model ComponentExamples
Inputs
Chemical PropertiesWater solubility, vapor pressure, Henry's Law constant, soil-water partition coefficient (Koc)
Environmental ConditionsSoil type, organic matter content, pH, temperature, rainfall
Application DataApplication rate, method, and timing
Outputs
Predicted ConcentrationsIn soil, water, air, and biota over time
Transport PathwaysLeaching to groundwater, runoff to surface water, volatilization into the atmosphere
Degradation and PersistenceHalf-life in different environmental compartments

Emerging Research Frontiers in Isotope-Labeled Pesticide Analogs

The use of isotope-labeled pesticide analogs like this compound is expanding into new and exciting areas of research. One of the most promising frontiers is the application of stable isotope probing (SIP) to identify and characterize microorganisms responsible for the biodegradation of pesticides in the environment. nih.gov In SIP, a substrate (like a pesticide) labeled with a heavy isotope (e.g., ¹³C) is introduced into an environmental sample. nih.gov The microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular components, such as DNA. nih.gov This allows researchers to identify the specific microbes that are actively degrading the pesticide. nih.gov

Compound-specific isotope analysis (CSIA) is another advanced technique that offers deep insights into the degradation pathways of pesticides. rsc.orgtandfonline.com CSIA measures the subtle changes in the isotopic ratios of elements within a contaminant molecule as it undergoes degradation. rsc.org These isotopic fractionation patterns can provide a unique signature for different degradation reactions, helping to distinguish between biotic and abiotic processes in the environment. rsc.org

Furthermore, the development of new synthetic methods is making a wider range of isotopically labeled compounds more accessible for research. symeres.comacs.org This includes late-stage labeling techniques that allow for the introduction of isotopes into complex molecules at a later step in the synthesis, which can be more efficient. acs.org These advancements will undoubtedly fuel further research into the environmental behavior of pesticides and aid in the development of more effective risk assessment and remediation strategies.

Q & A

Q. How can researchers reconcile conflicting data on this compound’s environmental persistence across studies?

  • Methodological Guidance : Conduct meta-analyses stratified by environmental factors (pH, organic carbon content). For lab studies, simulate field conditions (e.g., UV exposure, microbial activity) using climate-controlled chambers. Apply principal component analysis (PCA) to identify dominant variables driving degradation rate disparities .

Q. What novel methodologies are emerging for detecting this compound at sub-ppt levels in water?

  • Methodological Guidance : Develop aptamer-based biosensors with graphene oxide quenching for signal amplification. Validate against solid-phase microextraction (SPME) coupled with high-resolution orbitrap MS, achieving detection limits of 0.01 ng/L .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.